molecular formula C14H15Br2N3 B11577812 3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine

3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine

Cat. No.: B11577812
M. Wt: 385.10 g/mol
InChI Key: SZOZFUVAGXKUBG-UHFFFAOYSA-N
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Description

3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, and a dimethylamino group attached to a benzyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, 3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The bromine atoms contribute to the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3,5-dibromo-N-[4-(dimethylamino)benzyl]pyridin-2-amine is unique due to the combination of the bromine atoms and the dimethylamino benzyl group. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C14H15Br2N3

Molecular Weight

385.10 g/mol

IUPAC Name

3,5-dibromo-N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine

InChI

InChI=1S/C14H15Br2N3/c1-19(2)12-5-3-10(4-6-12)8-17-14-13(16)7-11(15)9-18-14/h3-7,9H,8H2,1-2H3,(H,17,18)

InChI Key

SZOZFUVAGXKUBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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